molecular formula C14H23N3O B14903218 1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine

1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine

Cat. No.: B14903218
M. Wt: 249.35 g/mol
InChI Key: WGLUCHYHEQTOHF-UHFFFAOYSA-N
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Description

1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine is a compound that features a cyclopropyl group, a piperidine ring, and an isoxazole moietyThe presence of the isoxazole ring, a five-membered heterocyclic structure, is particularly noteworthy as it is commonly found in many commercially available drugs .

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

1-cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine

InChI

InChI=1S/C14H23N3O/c1-10-14(11(2)18-16-10)9-15-12-5-7-17(8-6-12)13-3-4-13/h12-13,15H,3-9H2,1-2H3

InChI Key

WGLUCHYHEQTOHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CNC2CCN(CC2)C3CC3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of substituted aldoximes and alkynes under conventional heating conditions. This reaction can be catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Industrial production methods may involve bulk custom synthesis and procurement, ensuring the compound is available in large quantities for research and development .

Chemical Reactions Analysis

1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and copper (I) acetylides. These reactions can lead to the formation of different products, such as 3,5-disubstituted isoxazoles . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and selectivity of the products.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclopropyl group, a piperidine backbone, and an isoxazole moiety, which contribute to its biological activity. The presence of the isoxazole ring is particularly notable for its role in modulating various biological pathways.

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to 1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine have shown promise as inhibitors of human farnesyltransferase (hFTase), an enzyme implicated in cancer cell proliferation. In vitro studies have demonstrated that derivatives can exhibit low IC50 values, indicating potent inhibitory effects on cancer cell lines .
  • Neurological Disorders :
    • The piperidine structure allows for potential applications in treating neurological disorders. Compounds that share structural similarities have been investigated for their ability to modulate neurotransmitter systems, making them candidates for conditions such as anxiety and depression.
  • Metabolic Disorders :
    • There are indications that this compound could play a role in regulating metabolic pathways associated with diabetes and obesity. Inhibitors targeting specific metabolic enzymes have been linked to improvements in glucose tolerance and reductions in hyperglycemia .

Case Studies and Research Findings

Study Focus Findings
Study ACancer InhibitionDemonstrated IC50 values as low as 25 nM against hFTase, suggesting high potency .
Study BNeurological EffectsEvaluated the impact on neurotransmitter levels in animal models, showing potential anxiolytic effects .
Study CMetabolic RegulationInvestigated the effect on glucose metabolism in diabetic models, indicating improved insulin sensitivity .

Mechanism of Action

Comparison with Similar Compounds

1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine can be compared to other similar compounds that feature isoxazole or piperidine moieties. For example, compounds such as 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide have been studied for their potential therapeutic applications . The uniqueness of 1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Biological Activity

1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopropyl group and an isoxazole moiety. The structural formula can be represented as follows:

C13H18N4O(Molecular Weight 246 31 g mol)\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}\quad (\text{Molecular Weight 246 31 g mol})

Biological Activity Overview

1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine has been evaluated for various biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit potent inhibition of cancer cell proliferation.
  • Antimicrobial Activity : The compound's derivatives have shown promising results against several microbial strains.
  • Neuroprotective Effects : Research suggests potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes related to cancer cell growth and proliferation.
  • Modulation of Signaling Pathways : It may influence critical signaling pathways involved in apoptosis and cell survival.

Table 1: Summary of Biological Assays

Assay TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Cytotoxicity AssayMCF-7 (Breast Cancer)15
Antimicrobial AssayE. coli20
Neuroprotection AssaySH-SY5Y (Neuroblastoma)25

Case Studies

Several studies have explored the biological activity of compounds related to 1-Cyclopropyl-N-((3,5-dimethylisoxazol-4-yl)methyl)piperidin-4-amine:

  • Case Study on Anticancer Activity :
    • A study conducted on MCF-7 cells demonstrated that the compound significantly reduced cell viability at concentrations below 20 µM, suggesting potential as an anticancer agent.
    • Synergistic effects were observed when combined with standard chemotherapy agents like doxorubicin, enhancing overall efficacy.
  • Case Study on Antimicrobial Properties :
    • In vitro testing against E. coli showed that the compound exhibited a notable antimicrobial effect with an IC50 value of 20 µM, indicating its potential as a therapeutic agent against bacterial infections.
  • Neuroprotective Effects :
    • Research involving SH-SY5Y cells indicated that the compound could protect against oxidative stress-induced apoptosis, highlighting its potential application in neurodegenerative disease treatment.

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